An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethylheptanoic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylheptanoic acid (CAS No. 14272-47-0) is a branched-chain carboxylic acid with the molecular formula C9H18O2.[1][2] Its structure, characterized by a heptanoic acid backbone with an ethyl group at the third carbon, imparts specific physical and chemical properties that are of interest in various scientific and industrial applications. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Ethylheptanoic acid, detailed experimental protocols for their determination, and a summary of its key chemical reactions. All quantitative data is presented in structured tables for ease of reference and comparison.
Physical Properties
The physical properties of 3-Ethylheptanoic acid are crucial for its handling, application, and purification. These properties are summarized in the table below, followed by detailed experimental methodologies for their determination.
Table 1: Physical Properties of 3-Ethylheptanoic Acid
| Property | Value | Unit | Source |
| Molecular Formula | C9H18O2 | - | [1][2] |
| Molecular Weight | 158.24 | g/mol | [3] |
| CAS Number | 14272-47-0 | - | [1][2] |
| Boiling Point | 509.15 (experimental) | K | [3] |
| Melting Point (Tfus) | 286.94 (calculated) | K | [3] |
| Density | 0.9113 (rough estimate) | g/cm³ | [4] |
| Water Solubility (log10WS) | -2.45 (calculated) | mol/l | [3] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.678 (calculated) | - | [3] |
| pKa | 4.80 ± 0.10 (predicted) | - | [4] |
| Refractive Index | 1.4159 (estimate) | - | [4] |
Experimental Protocols: Physical Property Determination
Boiling Point Determination (Thiele Tube Method)
A precise method for determining the boiling point of a small liquid sample.
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Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or hot plate), mineral oil.
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Procedure :
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A small amount of 3-Ethylheptanoic acid is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
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The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
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The assembly is placed in a Thiele tube containing mineral oil, with the side arm of the Thiele tube being heated gently.
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As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
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The heating is then stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
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Melting Point Determination
While 3-Ethylheptanoic acid is a liquid at room temperature, this general protocol is for determining the melting point of solid carboxylic acids.
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Apparatus : Melting point apparatus, capillary tubes.
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Procedure :
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A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
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The heating rate is then slowed to 1-2°C per minute.
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The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1°C).
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Chemical Properties and Reactivity
3-Ethylheptanoic acid exhibits the characteristic reactions of a carboxylic acid. Its chemical behavior is primarily dictated by the carboxyl functional group (-COOH).
Acidity
As a carboxylic acid, 3-Ethylheptanoic acid is a weak acid that can donate a proton from its carboxyl group. The acidity is influenced by the electron-donating nature of the alkyl groups, which can slightly decrease the acidity compared to formic acid. Carboxylic acids are generally more acidic than alcohols and phenols because the resulting carboxylate anion is stabilized by resonance.[5][6]
Table 2: Key Chemical Reactions of 3-Ethylheptanoic Acid
| Reaction Type | Reagents | Product | General Description |
| Esterification (Fischer) | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H2SO4) | Ethyl 3-ethylheptanoate | Reversible reaction where the carboxylic acid reacts with an alcohol to form an ester and water.[7] |
| Reduction | Strong reducing agent (e.g., LiAlH4) followed by H2O | 3-Ethylheptan-1-ol | The carboxylic acid group is reduced to a primary alcohol. |
| Acid-Base Reaction | Strong Base (e.g., NaOH) | Sodium 3-ethylheptanoate | Forms a salt and water. |
| Reaction with Grignard Reagents | Grignard Reagent (e.g., CH3MgBr) | Methane and a carboxylate salt | The acidic proton of the carboxylic acid reacts with the strongly basic Grignard reagent in an acid-base reaction.[8][9][10] |
Experimental Protocols: Chemical Reactions
Synthesis of 3-Ethylheptanoic Acid (Adapted from 3-Methylheptanoic Acid Synthesis)
This protocol is adapted from a known procedure for a similar branched-chain carboxylic acid and can be used as a representative synthesis method.[11]
Caption: Synthesis of 3-Ethylheptanoic Acid via Grignard Reaction.
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Procedure :
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Grignard Reagent Formation : n-Butyl bromide in dry ether is added to magnesium turnings to form n-butylmagnesium bromide.
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Michael Addition : The prepared Grignard reagent is then added to a solution of an appropriate α,β-unsaturated ester, such as sec-butyl crotonate, in dry ether.
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Work-up : The reaction mixture is quenched with dilute acid (e.g., HCl) and extracted with ether. The organic layer is washed, dried, and the solvent is evaporated.
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Saponification : The resulting ester is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol (B145695) and water.
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Isolation : After cooling, the solution is acidified, and the 3-Ethylheptanoic acid is extracted, washed, dried, and purified by distillation.
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Fischer Esterification to Ethyl 3-ethylheptanoate
A standard procedure for the synthesis of esters from carboxylic acids.
Caption: Experimental Workflow for Fischer Esterification.
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Procedure :
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3-Ethylheptanoic acid, an excess of ethanol, and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask.
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The mixture is heated to reflux for several hours to drive the equilibrium towards the product.
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After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether.
-
The organic layer is washed with a sodium bicarbonate solution to remove unreacted acid and then with brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed by rotary evaporation.
-
The crude ester is purified by distillation.
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Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of 3-Ethylheptanoic acid.
Table 3: Spectroscopic Data for 3-Ethylheptanoic Acid
| Technique | Key Features |
| ¹H NMR (CDCl3) | Signals corresponding to the different types of protons in the molecule, including the acidic proton of the carboxyl group (typically a broad singlet), and signals for the alkyl chain protons. |
| ¹³C NMR (CDCl3) | A signal for the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm), and signals for the carbons in the alkyl chain. |
| Infrared (IR) | A broad O-H stretching band (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700-1725 cm⁻¹), and C-H stretching bands (around 2850-3000 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M+) and characteristic fragmentation patterns of a carboxylic acid. |
Experimental Protocols: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation : Approximately 10-20 mg of 3-Ethylheptanoic acid is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
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Acquisition : The ¹H and ¹³C NMR spectra are acquired on a suitable NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
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Sample Preparation : A drop of neat 3-Ethylheptanoic acid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
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Acquisition : The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.
Safety and Handling
3-Ethylheptanoic acid should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and do not ingest. It is incompatible with strong oxidizing agents and strong bases.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of 3-Ethylheptanoic acid. The data and experimental protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and other chemical sciences. The structured presentation of quantitative data and detailed methodologies aims to facilitate a deeper understanding and practical application of this compound.
References
- 1. 3-Ethylheptanoic acid [webbook.nist.gov]
- 2. 3-Ethylheptanoic acid [webbook.nist.gov]
- 3. 3-Ethylheptanoic acid (CAS 14272-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. quora.com [quora.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
